![molecular formula C13H14ClN3O4 B13704880 8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the spiroquinazoline family, characterized by a fused bicyclic structure where a quinazoline ring is connected to a cyclohexane moiety via a spiro carbon. The substituents—chloro (Cl), hydroxy (OH), and nitro (NO₂) groups at positions 8', 5', and 6', respectively—impart distinct electronic and steric properties.
Preparation Methods
The synthesis of 8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include nitration, chlorination, and hydroxylation reactions under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like chlorine can be replaced with other groups under suitable conditions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8’-Chloro-5’-hydroxy-6’-nitro-1’H-spiro[cyclohexane-1,4’-quinazolin]-2’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- The chloro group enhances electrophilicity and may improve binding to hydrophobic pockets in enzymes .
- The hydroxy group at 5' could facilitate hydrogen bonding, a feature absent in the methoxy analog .
Physical and Spectral Properties
Notes:
Biological Activity
8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one (CAS No. 2266638-62-2) is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanistic insights into the compound's activity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3O4 with a molecular weight of approximately 311.72 g/mol. The compound features a spirocyclic structure, which is known to influence its biological properties significantly.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃O₄ |
Molecular Weight | 311.72 g/mol |
CAS Number | 2266638-62-2 |
Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. In vitro assays demonstrated significant reductions in cell viability across multiple types of cancer cells, including neuroblastoma (SH-SY5Y), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cells.
-
Cell Viability Assays :
- The MTS assay indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 9.41 µM to 21.58 µM depending on the cell line.
- Notably, SH-SY5Y cells exhibited the highest sensitivity to the treatment.
-
Cytotoxicity Assessment :
- LDH release assays confirmed that higher concentrations (50 and 100 µM) induced significant cytotoxicity across all tested cell lines.
- Flow cytometry analysis revealed increased cell death correlating with elevated concentrations of the compound.
-
Mechanistic Insights :
- The compound's mechanism of action appears to involve the activation of apoptotic pathways. Western blot analyses showed increased cleavage of caspase-3 and PARP in treated cells, indicating apoptosis induction.
- Additionally, the compound was found to enhance p53 protein expression, suggesting a role in modulating tumor suppressor pathways.
Case Studies
A series of experiments conducted on different cancer cell lines provided insights into the compound's effectiveness:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
SH-SY5Y | 9.41 | Significant reduction in viability |
HT-29 | 21.58 | Moderate cytotoxicity |
HepG2 | 10.50 | High sensitivity to treatment |
Conclusion from Case Studies
The findings suggest that this compound exhibits promising anticancer properties through mechanisms involving apoptosis and modulation of p53 pathways.
Summary of Research Findings
The biological activity of this compound has been extensively studied, revealing its potential as an effective anticancer agent. Key findings include:
- Cytotoxicity : Significant effects observed at concentrations as low as 9 µM.
- Apoptosis Induction : Activation of apoptotic markers such as caspase-3.
- Cell Line Sensitivity : Varying degrees of sensitivity across different cancer types.
Future Directions
Further research is essential to explore the full therapeutic potential of this compound, including in vivo studies and clinical trials to validate its efficacy and safety profile in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 8'-Chloro-5'-hydroxy-6'-nitro-spiroquinazolinone derivatives?
A two-step synthesis involving condensation and cyclization is widely used. For example, reacting N4-(1-(aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine with glyoxal in ethanol at 80°C for 2 hours yields spirocyclic intermediates, followed by purification via column chromatography (typical yield: ~37%) . Solvent choice (e.g., ethanol) and temperature control are critical to minimize side reactions.
Q. How is structural confirmation achieved for this compound?
Spectroscopic techniques are essential:
- IR spectroscopy identifies functional groups (e.g., C=O at ~1585–1562 cm⁻¹, nitro groups at ~1448 cm⁻¹) .
- 1H/13C NMR resolves proton environments (e.g., aromatic protons at δ 6.4–7.0 ppm) and carbon frameworks .
- Mass spectrometry (ESI+) confirms molecular weight (e.g., m/z 278 [M + H]+ for intermediates) .
Q. What purification strategies address low yields in spiroquinazolinone synthesis?
Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) effectively isolates products. Recrystallization from ethanol or DMSO is used for final purification, achieving >95% purity .
Advanced Research Questions
Q. How do crystallographic studies resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Spirocyclic geometry : The cyclohexane ring adopts a chair conformation, while the fused quinazolinone system exhibits planar aromaticity .
- Hydrogen bonding : N–H···O interactions (e.g., N1–H1N···S1, 2.89 Å) stabilize crystal packing, forming C(5) motifs parallel to the c-axis .
- Puckering parameters : Quantify ring distortions (e.g., cyclohexane chair: QT = 0.552 Å, θ = 180°) .
Q. What computational approaches predict biological activity, such as kinase inhibition?
Molecular docking and density functional theory (DFT) assess binding affinity to kinase domains (e.g., FGFR1). Key interactions include:
- Hydrogen bonding between the nitro group and kinase active sites.
- Hydrophobic interactions with the spirocyclohexane moiety . Pharmacophore models prioritize substituents (e.g., chloro and hydroxy groups) for enhanced selectivity .
Q. How do substituents influence diastereoselectivity in spiroquinazolinone derivatives?
Electron-withdrawing groups (e.g., nitro, chloro) at the 5' and 6' positions stabilize transition states via resonance, favoring specific diastereomers. For example:
- 4-Nitrophenyl substituents increase steric hindrance, reducing yield (e.g., 242°C melting point vs. 295°C for 3-chlorophenyl analogs) .
- Solvent polarity (e.g., DMF vs. ethanol) modulates reaction kinetics, as shown in comparative NMR studies .
Q. What mechanistic insights explain contradictions in reported bioactivity data?
Discrepancies in antioxidant or antitubercular activity arise from:
- Crystallographic solvent effects : Unidentified solvent molecules in crystal lattices alter solubility and bioavailability .
- Assay conditions : Variations in pH (e.g., 7.4 vs. 5.5) impact protonation states of the hydroxy and nitro groups . Triangulating data from multiple techniques (e.g., XRD, HPLC, bioassays) resolves these inconsistencies .
Q. Methodological Recommendations
- For synthetic optimization : Use high-throughput screening to evaluate solvent/base combinations.
- For crystallography : Employ low-temperature (100 K) data collection to minimize thermal motion artifacts .
- For bioactivity studies : Include molecular dynamics simulations to account for protein flexibility in docking studies .
Properties
Molecular Formula |
C13H14ClN3O4 |
---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
8-chloro-5-hydroxy-6-nitrospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H14ClN3O4/c14-7-6-8(17(20)21)11(18)9-10(7)15-12(19)16-13(9)4-2-1-3-5-13/h6,18H,1-5H2,(H2,15,16,19) |
InChI Key |
CJQNMCANBAAKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C(=CC(=C3NC(=O)N2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.